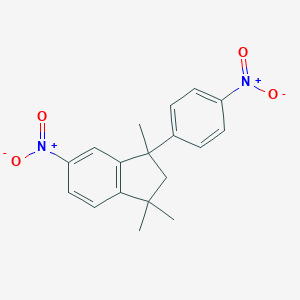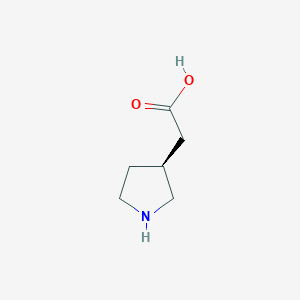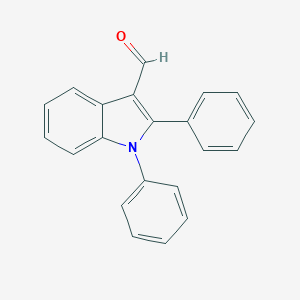
2-cyano-N-(3-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-cyano-N-(3-ethoxyphenyl)acetamide” is a chemical compound with the molecular formula C11H12N2O2 . It is an example of an amide . The compound is a derivative of cyanoacetamide, which is considered one of the most important precursors for heterocyclic synthesis .
Synthesis Analysis
The synthesis of cyanoacetamides like “2-cyano-N-(3-ethoxyphenyl)acetamide” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of “2-cyano-N-(3-ethoxyphenyl)acetamide” consists of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure can be viewed using specific software .Chemical Reactions Analysis
Cyanoacetamide derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .科学的研究の応用
Synthesis and Application in Drug Development
Chemoselective Acetylation in Drug Synthesis : A study by Magadum & Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs, using Novozym 435 as a catalyst. This process is crucial in the development of certain pharmaceuticals (Magadum & Yadav, 2018).
Creation of Protein Tyrosine Phosphatase 1B Inhibitors : Saxena et al. (2009) designed and synthesized derivatives of 2-(4-methoxyphenyl)ethyl]acetamide to inhibit Protein Tyrosine Phosphatase 1B (PTP1B). These compounds showed significant activity, indicating their potential in the development of antidiabetic drugs (Saxena et al., 2009).
Pharmacological Research
- Evaluation of Cytotoxic and Analgesic Properties : Research by Rani et al. (2016) involved synthesizing derivatives of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and related compounds, assessing their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. This indicates potential applications in developing novel therapeutic agents (Rani et al., 2016).
Agricultural Applications
- Herbicide Metabolism and Environmental Impact : Studies by Coleman et al. (2000) and Banks & Robinson (1986) explored the metabolism of chloroacetamide herbicides, including acetochlor, in human and rat liver microsomes. These studies are significant for understanding the environmental impact and safety of such herbicides (Coleman et al., 2000), (Banks & Robinson, 1986).
Industrial Chemistry
- Green Synthesis in Chemical Industry : Qun-feng (2008) discussed the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, highlighting advancements in green chemical synthesis relevant to the dye industry (Qun-feng, 2008).
Antimicrobial Dye Synthesis
- Development of Antimicrobial Dyes : Shams et al. (2011) synthesized novel acyclic and heterocyclic dye precursors based on 2-cyano-N-acetamide systems, with significant antibacterial and antifungal activities, useful in textile finishing (Shams et al., 2011).
Safety and Hazards
特性
IUPAC Name |
2-cyano-N-(3-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-10-5-3-4-9(8-10)13-11(14)6-7-12/h3-5,8H,2,6H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAFAIATPDHEEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367571 |
Source


|
| Record name | 2-cyano-N-(3-ethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(3-ethoxyphenyl)acetamide | |
CAS RN |
17722-27-9 |
Source


|
| Record name | 2-cyano-N-(3-ethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B187210.png)

![2-[6-(1,3-Benzothiazol-2-yl)pyridin-2-yl]-1,3-benzothiazole](/img/structure/B187213.png)








![Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]-](/img/structure/B187229.png)
